![molecular formula C25H29NO6S B13918554 N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide](/img/structure/B13918554.png)
N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features two 2,4-dimethoxyphenyl groups attached to a central nitrogen atom, which is further bonded to a phenyl-methanesulfonamide group. The presence of multiple methoxy groups and a sulfonamide moiety contributes to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide typically involves the following steps:
Formation of 2,4-dimethoxybenzylamine: This intermediate can be prepared by reducing 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) as the solvent.
Coupling Reaction: The 2,4-dimethoxybenzylamine is then reacted with a suitable sulfonyl chloride, such as phenylmethanesulfonyl chloride, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethoxybenzylamine: A precursor in the synthesis of the target compound, known for its nucleophilic properties.
Phenylmethanesulfonamide: Another related compound with similar sulfonamide functionality.
Uniqueness
N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide is unique due to the presence of multiple methoxy groups and a sulfonamide moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C25H29NO6S |
|---|---|
Peso molecular |
471.6 g/mol |
Nombre IUPAC |
N,N-bis[(2,4-dimethoxyphenyl)methyl]-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C25H29NO6S/c1-29-22-12-10-20(24(14-22)31-3)16-26(33(27,28)18-19-8-6-5-7-9-19)17-21-11-13-23(30-2)15-25(21)32-4/h5-15H,16-18H2,1-4H3 |
Clave InChI |
YKSOMXIRKBWIBC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CN(CC2=C(C=C(C=C2)OC)OC)S(=O)(=O)CC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


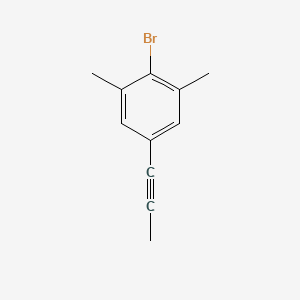

![Tert-butyl 3-oxo-2,4-dihydropyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B13918488.png)
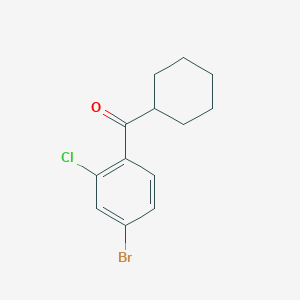
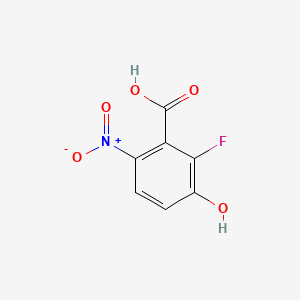

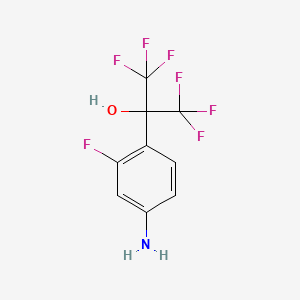
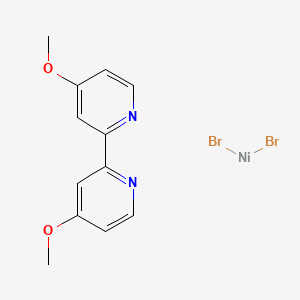

![ethyl 1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13918548.png)

![Methyl 4-[acetyl(hydroxy)amino]benzoate](/img/structure/B13918562.png)
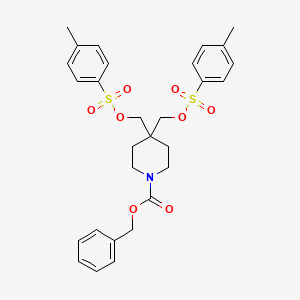
![1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13918575.png)
